(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester
Description
$$^1$$H NMR (400 MHz, CDCl$$_3$$)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.42 | Singlet | 9H | tert-butyl (C(CH$$3$$)$$3$$) |
| 2.28 | Singlet | 3H | Aromatic methyl (C$$6$$H$$3$$(CH$$_3$$)Br) |
| 6.90–7.40 | Multiplet | 3H | Aromatic protons |
| 8.12 | Broad singlet | 1H | NH (carbamate) |
The tert-butyl group appears as a singlet at δ 1.42 ppm, while the methyl group on the aromatic ring resonates at δ 2.28 ppm. The NH proton exhibits broad character due to hydrogen bonding with the carbonyl oxygen.
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$)
| δ (ppm) | Assignment |
|---|---|
| 28.1 | tert-butyl (C(CH$$3$$)$$3$$) |
| 21.5 | Aromatic methyl (C$$6$$H$$3$$(CH$$_3$$)Br) |
| 122.5–140.0 | Aromatic carbons |
| 153.2 | Carbonyl (C=O) |
The carbonyl carbon resonates at δ 153.2 ppm, characteristic of carbamate esters.
IR (ATR, cm$$^{-1}$$)
- 3320 : N-H stretch (carbamate)
- 1705 : C=O stretch (carbamate)
- 1260 : C-O ester stretch
- 560 : C-Br stretch
Mass Spectrometry (EI-MS)
- m/z 286 : [M]$$^+$$ (calculated for C$${12}$$H$${16}$$BrNO$$_2$$)
- m/z 229 : [M - C$$4$$H$$9$$]$$^+$$ (loss of tert-butyl)
- m/z 170 : [C$$7$$H$$6$$Br]$$^+$$ (aryl fragment)
Thermodynamic Properties
The compound’s hydrophobicity (LogP ≈ 3.82) aligns with its tert-butyl and aryl bromide substituents. Limited aqueous solubility necessitates organic solvents (e.g., dichloromethane, THF) for experimental handling.
Computational Chemistry Predictions
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Electronic Structure
- HOMO : Localized on the aromatic ring and carbamate nitrogen (-5.2 eV)
- LUMO : Predominantly on the carbonyl group (-1.8 eV)
- Band gap : 3.4 eV, indicating moderate reactivity
Tautomerism
No stable tautomers are predicted due to the resonance stabilization of the carbamate group.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCPTKWYOCEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-Bromo-2-methylphenol+tert-butyl chloroformatetriethylamine(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products such as (3-azido-2-methyl-phenyl)-carbamic acid tert-butyl ester.
Hydrolysis: (3-Bromo-2-methyl-phenyl)-carbamic acid.
Oxidation: (3-Bromo-2-carboxyphenyl)-carbamic acid tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms. Its structure allows for modifications that can lead to the development of enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomers and Substituted Derivatives
The following table highlights key structural analogs and their distinguishing features:
Functional Group Variations
Halogen Substitution :
- Bromo vs. Fluoro: Bromo’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions compared to fluoro. Fluorinated analogs (e.g., CAS 375853-85-3) exhibit higher metabolic stability in medicinal chemistry contexts .
- Bromo vs. Chloro: Chloro-substituted analogs (e.g., (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester, CAS 130721-78-7) show reduced reactivity in cross-coupling due to weaker C–Cl bond strength .
Aromatic Ring Modifications :
- Thiophene vs. Benzene: Thiophene-based derivatives (e.g., ) display altered electronic properties due to sulfur’s lone pairs, influencing π-π stacking interactions and reactivity in heterocyclic syntheses .
- Adamantane Backbone: Compounds like (5,7-Dibromoadamantan-2-yl)-carbamic acid tert-butyl ester () exhibit enhanced rigidity and metabolic stability but reduced solubility in polar solvents .
Reactivity in Cross-Coupling Reactions
The bromo substituent in the target compound facilitates palladium-catalyzed cross-coupling reactions. For example, analogs such as 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (CAS 1150561-75-3) are employed in Suzuki reactions to construct biaryl scaffolds .
Pharmacological Potential
Carbamic acid tert-butyl esters with basic substituents (e.g., ) exhibit physostigmine-like activity, though bromo substitution may enhance cholinesterase inhibition compared to methyl or ethyl analogs .
Stability and Deprotection
The Boc group in the target compound is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA). Bromo-substituted derivatives may require milder deprotection conditions than chloro analogs to avoid β-elimination .
Biological Activity
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a tert-butyl ester functional group, allows for diverse interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 272.14 g/mol. The compound can be synthesized through various methods, primarily involving the reaction of 3-bromo-2-methylphenol with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and the carbamate group are crucial for binding to these targets, which can lead to inhibition or modulation of their activity. This interaction is essential for studying enzyme inhibition mechanisms and understanding the compound's pharmacological potential.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest potential efficacy against specific cancer cell lines. The structural modifications allowed by the bromine substitution may enhance its selectivity towards cancerous cells while minimizing toxicity to normal cells .
Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme interactions, particularly in assessing its role as an enzyme inhibitor. The presence of the bromine atom appears to enhance its binding affinity to certain enzymes, thus providing a pathway for developing new therapeutic agents targeting enzyme-related diseases.
Case Studies
- Antichlamydial Activity : A study explored the antichlamydial activity of compounds related to this compound, demonstrating selective inhibition against Chlamydia species. The results indicated that structural features significantly influenced the efficacy of these compounds against chlamydial infections .
- Toxicity Assessments : Toxicity evaluations conducted on various derivatives highlighted that while some exhibited promising antimicrobial activity, they also showed varying degrees of toxicity towards human cells. These findings underscore the need for further optimization to enhance therapeutic indices .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester?
- Methodology : A common approach involves esterification of the parent carboxylic acid or phenol using tert-butyl carbamate-protecting reagents. For example, t-butyl-2,2,2-trichloroacetamidate with BF₃·Et₂O catalysis in dichloromethane/cyclohexane under anhydrous conditions achieves high yields (72%) . Optimization of reaction time, stoichiometry, and catalyst loading is critical. Purification typically employs silica gel chromatography to remove unreacted reagents and by-products .
Q. How is the compound characterized, and what analytical techniques are prioritized?
- Characterization : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) confirms structural integrity, with tert-butyl protons appearing as a singlet at δ ~1.4 ppm and aromatic protons reflecting substitution patterns. High-Performance Liquid Chromatography (HPLC) or GC-MS ensures purity (>95%), while elemental analysis validates molecular composition .
Q. What are the primary applications of this compound in organic synthesis?
- Applications : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the tert-butyl carbamate (Boc) group acts as a transient protective group for amines. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules .
Advanced Research Questions
Q. How do reaction conditions influence regiochemical outcomes in downstream transformations (e.g., bromine vs. methyl group reactivity)?
- Mechanistic Insight : Bromine’s electrophilic nature directs palladium-catalyzed couplings to the para position, while steric hindrance from the methyl group may favor meta functionalization. Computational modeling (DFT) predicts electronic effects, and experimental validation via X-ray crystallography or NOESY NMR resolves regioselectivity conflicts .
Q. What strategies mitigate stability issues under acidic/basic or oxidative conditions?
- Stability Analysis : The Boc group is labile under strong acids (e.g., TFA) but stable to mild bases. Kinetic studies using TGA/DSC reveal decomposition thresholds (>150°C). For oxidative environments, inert atmosphere handling and chelating agents (e.g., BHT) prevent radical-mediated degradation .
Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Molecular docking (Glide, AutoDock) identifies binding poses in protein active sites. For example, tert-butyl carbamate derivatives form hydrogen bonds with SARS-CoV-2 Mpro residues (GLN189, LEU141) and hydrophobic interactions with MET165, suggesting antiviral potential .
Q. What are common by-products in its synthesis, and how are they addressed?
- By-Product Management : Partial deprotection of the Boc group or bromine displacement may occur. TLC monitoring detects intermediates, while quenching with NaHCO₃ neutralizes acidic by-products. Recrystallization or preparative HPLC isolates the target compound .
Q. How does steric bulk from the tert-butyl group affect reaction kinetics in catalytic systems?
- Kinetic Studies : The tert-butyl group slows nucleophilic substitution due to steric hindrance, as shown by comparative kinetic assays with methyl or ethyl carbamates. Transition-state modeling (Eyring equation) quantifies activation energy differences .
Methodological Considerations
- Synthetic Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent Boc group hydrolysis.
- Cross-Coupling Protocols : For Suzuki reactions, Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C yield biaryl derivatives .
- Computational Workflow : Combine docking (Glide), molecular dynamics (Desmond), and MM-GBSA binding energy calculations for robust target interaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
